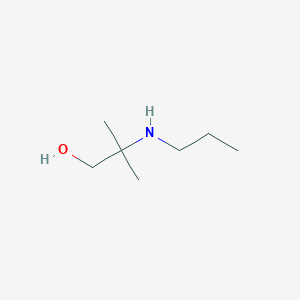

2-Methyl-2-(propylamino)propan-1-ol

Description

Significance of Branched Amino Alcohol Architectures in Organic Synthesis and Industrial Applications

Branched amino alcohol architectures are of considerable importance in both laboratory-scale organic synthesis and large-scale industrial processes. The steric hindrance resulting from branching around the amino group imparts unique properties. For instance, this bulkiness can moderate the reactivity of the amine, which is crucial in applications like CO2 capture, where it can lead to favorable absorption capacities and reduced energy requirements for regeneration compared to less hindered amines. chemicalbook.comnih.gov

In organic synthesis, branched amino alcohols are valuable as chiral auxiliaries, ligands for metal catalysts, and as building blocks for more complex molecules. wikipedia.orgrsc.org Their ability to form stereogenic centers makes them useful in the asymmetric synthesis of pharmaceuticals and other bioactive compounds. nih.govnih.gov Industrially, sterically hindered amino alcohols are employed as pH buffers, corrosion inhibitors, and dispersing agents in coatings and metalworking fluids. taylorandfrancis.comnih.gov The branched structure helps in forming stable, protective films on metal surfaces and in effectively dispersing pigments in formulations. nih.govechemi.com

Structural Classification and Nomenclature of 2-Methyl-2-(propylamino)propan-1-ol within the Alkanolamine Family

Alkanolamines are classified based on the substitution at the nitrogen atom as primary, secondary, or tertiary amines. libretexts.orglibretexts.org this compound is classified as a secondary amine because the nitrogen atom is bonded to two carbon-containing groups (a propyl group and a 2-methylpropan-1-ol group) and one hydrogen atom. It is also a primary alcohol , as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

The IUPAC name, This compound , is derived systematically:

propan-1-ol : The longest carbon chain containing the hydroxyl group has three carbons (propane), and the -OH is on carbon 1.

2-methyl : A methyl group (-CH3) is attached to the second carbon of this propane (B168953) chain.

2-(propylamino) : A propylamino group (-NH-CH2CH2CH3) is also attached to the second carbon.

This structure places it in the sub-class of sterically hindered amino alcohols due to the quaternary carbon atom (carbon-2) bonded to the nitrogen.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H17NO |

| Molar Mass | 131.22 g/mol nih.gov |

| CAS Number | 55968-10-0 nih.gov |

| Canonical SMILES | CCCNC(C)(C)CO nih.gov |

This table was generated using data from PubChem. nih.gov

Comparative Analysis with Related Sterically Hindered Amino Alcohols (e.g., 2-Amino-2-methyl-1-propanol) in Academic Research

A valuable comparison can be made between this compound and the more widely studied 2-Amino-2-methyl-1-propanol (B13486) (AMP) . AMP is a primary amine, whereas this compound is a secondary amine. This difference in the amine group, along with the additional propyl group in the latter, modifies its properties such as basicity, nucleophilicity, and performance in specific applications.

CO2 Capture : AMP is well-researched as a promising absorbent for CO2 due to its high absorption capacity, resistance to degradation, and lower energy demand for regeneration compared to industry standards like monoethanolamine (MEA). chemicalbook.comnih.govresearchgate.net The steric hindrance in AMP is a key factor in this performance. While specific research on this compound for CO2 capture is less common, the increased steric hindrance from the N-propyl group could theoretically offer different absorption/desorption kinetics, a subject for further investigation.

Corrosion Inhibition : Amino alcohols function as corrosion inhibitors by adsorbing onto metal surfaces to form a protective film. nih.govresearchgate.net Studies have shown that amino alcohol inhibitors can be more effective than traditional nitrite-based inhibitors, particularly at lower concentrations. nih.gov The effectiveness often relates to the molecular structure's ability to cover the surface and displace corrosive species. The larger molecular footprint of this compound compared to AMP might enhance its surface coverage, potentially making it a more effective corrosion inhibitor, though comparative experimental data is needed for confirmation.

Use as Buffers and in Formulations : AMP is widely used as a pH adjuster and buffering agent in cosmetics and coatings. chemicalbook.comechemi.com The secondary amine structure of this compound would give it a different pKa value compared to AMP (pKa 9.7), affecting the pH range in which it can effectively buffer. sigmaaldrich.com

Table 2: Comparison of this compound and 2-Amino-2-methyl-1-propanol (AMP)

| Feature | This compound | 2-Amino-2-methyl-1-propanol (AMP) |

|---|---|---|

| CAS Number | 55968-10-0 nih.gov | 124-68-5 sigmaaldrich.com |

| Molecular Formula | C7H17NO nih.gov | C4H11NO sigmaaldrich.com |

| Molar Mass | 131.22 g/mol nih.gov | 89.14 g/mol sigmaaldrich.com |

| Amine Type | Secondary | Primary chemicalbook.com |

| Key Applications | Potential corrosion inhibitor, synthetic intermediate | CO2 capture agent, buffer in cosmetics, corrosion inhibitor, synthetic precursor chemicalbook.comsigmaaldrich.com |

This table was generated using data from various chemical databases and research articles. chemicalbook.comnih.govsigmaaldrich.com

Overview of Research Trajectories for Amine-Functionalized Alcohol Compounds

The field of amine-functionalized alcohols, or alkanolamines, is driven by the need for more efficient, sustainable, and specialized chemical processes. Key research trajectories include:

Advanced CO2 Capture Solvents : A major focus is the development of novel alkanolamines and blended solvent systems that lower the energy penalty of carbon capture. Research investigates how subtle changes in molecular architecture, such as the type of branching and the nature of substituents, affect CO2 absorption capacity, reaction kinetics, and regeneration energy. nih.govresearchgate.net

Green Synthesis and Catalysis : There is a strong trend towards developing greener synthetic routes for producing and utilizing amino alcohols. nih.govacs.org This includes using biocatalysts (enzymes) for their synthesis and employing them as ligands in catalytic systems for N-alkylation of amines with alcohols, which is an atom-economical process. nih.govresearchgate.net

Pharmaceutical and Bioactive Molecules : Chiral amino alcohols are critical building blocks for many pharmaceuticals. rsc.orgnih.gov Research continues to explore new synthetic methods to produce these compounds with high enantioselectivity and to incorporate them into novel drug candidates. nih.govorganic-chemistry.org

High-Performance Materials : In materials science, amino alcohols are being investigated for creating functional polymers like poly(ester amide)s, where their structure can be tuned to control the material's mechanical and thermal properties. researchgate.net They are also used in the synthesis of specialized surfactants and as performance additives in advanced coatings and fluids. echemi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-2-methyl-1-propanol (AMP) |

| Monoethanolamine (MEA) |

| 2-aminoisobutyric acid |

| N-[1-(chloromethyl) propyl group] acetochloroamide |

| N-[1-(chloromethyl) propyl group] ethanamide |

| 2-nitropropane (B154153) |

| 2-nitro-2-methyl isophthalic acid-propyl alcohol |

| 2-methyl-2-propanol (tert-Butyl alcohol) |

| 2,2-Dimethylaziridine |

| 2,2-dimethyl-3-hydroxypropionamide |

| 2-Methyl-1-propanol (B41256) |

| 2-Methyl-2-propen-1-ol |

| 2-methyl-2-(methylamino)-1-Propanol |

| Proline |

| Valine |

| Tyrosine |

| Serine |

| Hydroxyproline |

| Epinephrine |

| Isoproterenol |

| Phenylephrine |

| Isoetarine |

| Propranolol |

| Pindolol |

| Ambuphylline |

| Pamabrom |

| Fepradinol |

| Isobucaine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55968-10-0 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-methyl-2-(propylamino)propan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |

InChI Key |

RBWDVJQFZUIORC-UHFFFAOYSA-N |

SMILES |

CCCNC(C)(C)CO |

Canonical SMILES |

CCCNC(C)(C)CO |

Other CAS No. |

55968-10-0 |

Synonyms |

NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 2 Propylamino Propan 1 Ol

Direct Synthesis Approaches to 2-Methyl-2-(propylamino)propan-1-ol

The most straightforward method for the synthesis of this compound involves the direct reaction between a suitable three-carbon precursor and propylamine (B44156). A primary example of this approach is the nucleophilic ring-opening of 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide) by propylamine. In this reaction, the nitrogen atom of propylamine attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the steric hindrance posed by the two methyl groups on one carbon, the attack preferentially occurs at the less substituted carbon, leading to the desired 1-amino-2-alcohol product. This reaction is typically catalyzed by a proton source or a Lewis acid to activate the epoxide ring, enhancing its reactivity towards the amine nucleophile. organic-chemistry.org The process is generally regioselective, yielding the target compound with high efficiency.

Indirect Synthetic Routes and Precursor Chemistry

Reductive Amination Pathways Utilizing Carbonyl Precursors

Reductive amination is a powerful and widely used method for the formation of C-N bonds. researchgate.net For the synthesis of this compound, this pathway would commence with a carbonyl precursor, specifically 2-hydroxy-2-methylpropanal (B1210290) . nih.gov The synthesis proceeds via the initial reaction of the aldehyde group of 2-hydroxy-2-methylpropanal with propylamine to form an intermediate imine or enamine. This intermediate is not isolated but is reduced in situ to the final secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is also an effective method. researchgate.net

Table 1: Reductive Amination Reaction Overview

| Precursor | Reagent | Reducing Agent | Product |

|---|---|---|---|

| 2-Hydroxy-2-methylpropanal | Propylamine | NaBH₄, H₂/Pd, etc. | This compound |

Nucleophilic Addition Reactions for Amine-Alcohol Moiety Formation

As mentioned in the direct synthesis section, the nucleophilic addition of an amine to an epoxide is a key strategy for forming the β-amino alcohol moiety. organic-chemistry.org The reaction between 2,2-dimethyloxirane and propylamine exemplifies this, where the amine acts as the nucleophile and the epoxide provides the hydroxy-alkyl backbone. The regioselectivity of this ring-opening is crucial and is generally controlled by steric factors, favoring attack at the primary carbon of the epoxide. Zinc(II) perchlorate (B79767) has been shown to be an efficient catalyst for such transformations under solvent-free conditions, ensuring high regio- and stereoselectivity. organic-chemistry.org

Multi-Component Reactions Facilitating Branched Amino Alcohol Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCRs for β-amino alcohols are known. For instance, a one-pot reaction involving an amine, an aldehyde, and methanol, mediated by a TiCl₃/t-BuOOH system, can generate 1,2-amino alcohols through a free-radical domino reaction. acs.org Conceptually, a similar strategy could be adapted, although it would require careful selection of starting materials to achieve the specific substitution pattern of the target molecule. The Strecker and Ugi reactions are other classic MCRs that produce α-amino acid derivatives, which could potentially be converted to the desired amino alcohol through subsequent reduction steps. researchgate.net

Hydrolysis and Reduction Methods from Nitro- or Cyano-Precursors

An alternative indirect route involves the synthesis and subsequent transformation of a nitro- or cyano-containing precursor.

Nitro-Precursor Route : This pathway begins with the synthesis of 2-methyl-2-nitropropan-1-ol . nih.gov This precursor is typically prepared via a nitroaldol (Henry) reaction between 2-nitropropane (B154153) and formaldehyde, often catalyzed by a base. google.com Once obtained, the nitro group of 2-methyl-2-nitropropan-1-ol is reduced to a primary amine (2-amino-2-methylpropan-1-ol). This reduction can be achieved through various methods, most commonly catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, or by using reducing agents like iron in acidic medium. doubtnut.com The resulting primary amine, 2-amino-2-methylpropan-1-ol, can then be selectively N-alkylated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) under basic conditions to yield the final product, this compound.

Cyano-Precursor Route : A cyanohydrin-based approach is also feasible. Starting with 2-hydroxy-2-methylpropanal, the addition of hydrogen cyanide would form the corresponding cyanohydrin. Subsequent reduction of the nitrile group to a primary amine, followed by N-propylation, would lead to the target molecule.

Table 2: Comparison of Indirect Precursor Routes

| Route | Key Precursor | Key Transformation Steps | Advantages/Disadvantages |

|---|---|---|---|

| Nitro-Precursor | 2-Methyl-2-nitropropan-1-ol | 1. Henry Reaction 2. Nitro Group Reduction 3. N-Alkylation | Well-established chemistry; may involve multiple steps and potentially hazardous reagents (nitroalkanes). |

| Reductive Amination | 2-Hydroxy-2-methylpropanal | 1. Imine Formation 2. In-situ Reduction | Often a one-pot procedure; relies on the availability of the aldehyde precursor. |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Derivatives

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl and amino groups. Therefore, it exists as a pair of enantiomers. For applications where stereochemistry is critical, obtaining enantiomerically pure forms is necessary. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis : This involves creating the desired enantiomer directly. This could be accomplished by using a chiral catalyst in the reductive amination pathway or in the ring-opening of the epoxide. For example, a chiral ligand complexed with a metal could catalyze the hydrogenation of the intermediate imine, leading to an excess of one enantiomer. Similarly, the aminolysis of meso-epoxides can be performed with high enantioselectivity using chiral catalysts. organic-chemistry.org

Chiral Resolution : This is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. For β-amino alcohols, this is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Another common technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, causing the enantiomers to elute at different times. utwente.nl Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another powerful method. rsc.orgrsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dimethyloxirane |

| Propylamine |

| 2-hydroxy-2-methylpropanal |

| Sodium borohydride |

| Sodium cyanoborohydride |

| 2-methyl-2-nitropropan-1-ol |

| 2-nitropropane |

| Formaldehyde |

| 2-amino-2-methylpropan-1-ol |

| 1-bromopropane |

| 1-iodopropane |

| Hydrogen cyanide |

Development of Novel Catalytic Systems for this compound Synthesis

The predominant and most direct route for the synthesis of this compound is the N-alkylation of 2-amino-2-methyl-1-propanol (B13486) (AMP) with a suitable three-carbon electrophile. Among various methods, catalytic reductive amination of AMP with propanal stands out as a highly efficient one-step approach. This reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced in situ to the final secondary amine product. The advancement of this methodology is intrinsically linked to the development of novel and more effective catalysts.

Traditional and Advanced Catalytic Systems

Raney Nickel: Historically, Raney Nickel has been a widely used catalyst for reductive aminations due to its high activity and cost-effectiveness. researchgate.net Research on the amination of 2-amino-2-methyl-1-propanol has demonstrated high product selectivity with Raney Ni catalysts. researchgate.net However, conventional Raney Ni presents several drawbacks, including its pyrophoric nature when dry, potential for metal leaching, and difficulties in separation and reuse, which have prompted the search for alternatives. researchgate.net

Noble Metal Catalysts: Platinum group metals (PGM) such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like activated carbon are highly effective for the hydrogenation step in reductive amination. A patent for preparing the precursor, 2-amino-2-methyl-1-propanol, lists noble metal catalysts as a viable option for the reduction step. google.com These catalysts often operate under significantly milder reaction conditions (lower temperature and pressure) compared to nickel-based systems and exhibit high efficiencies. However, their high cost and limited availability are considerable disadvantages for large-scale industrial production.

Advanced Non-Noble Metal Catalysts: To balance cost and performance, significant research has been directed toward improving non-noble metal catalysts. Inexpensive nickel catalysts supported on materials like silica (B1680970) or alumina (B75360) offer enhanced stability and easier handling compared to traditional Raney Ni. researchgate.net A key area of development is the creation of binary or multi-metallic catalysts. Alloys such as Ni-Fe or Ni-Pd have been invented to provide safer, more user-friendly systems with improved reusability. researchgate.net For the synthesis of related amino alcohols, catalysts based on Ruthenium supported on molecular sieves have also been reported, showcasing good performance in hydrogenation reactions. patsnap.com

Innovative Catalyst Supports: Modern catalyst design increasingly focuses on the role of the support material, moving beyond inert platforms to materials that actively participate in the catalytic cycle. For instance, recent breakthroughs in catalysis have shown that using silicon nitride as a support for zirconium catalysts can dramatically enhance the efficiency of propane (B168953) conversion to propylene (B89431) at lower temperatures. azom.com This principle of using active supports could be translated to the synthesis of this compound, potentially leading to catalysts that are more active, selective, and energy-efficient.

The table below provides a comparative overview of different catalytic systems applicable to the reductive amination synthesis of this compound, based on findings from analogous reactions.

Table 1: Comparison of Catalytic Systems for Reductive Amination Data is based on analogous reductive amination reactions of amino alcohols.

| Catalyst System | Support Material | Typical Conditions | Advantages | Disadvantages |

| Raney Nickel | None (Sponge) | 100-180°C, High H₂ Pressure | High activity, Low cost | Pyrophoric, Poor reusability, Harsh conditions researchgate.net |

| Palladium (Pd) | Carbon (C) | 25-80°C, Low H₂ Pressure | High selectivity, Mild conditions, High efficiency | High cost, Potential for deactivation |

| Platinum (Pt) | Carbon (C) | 25-80°C, Low H₂ Pressure | High activity, Mild conditions | High cost, Can promote side reactions |

| Ruthenium (Ru) | Molecular Sieve | 35-55°C, Moderate H₂ Pressure | Good performance, High purity of product patsnap.com | High cost |

| Supported Nickel | Silica (SiO₂) / Alumina (Al₂O₃) | 80-150°C, Moderate H₂ Pressure | Improved safety and reusability over Raney Ni, Lower cost than noble metals researchgate.net | Generally requires higher temperatures than noble metals |

| Bimetallic Nickel | Al, Fe, or Pd Alloys | Varied | Enhanced safety and user-friendliness researchgate.net | Synthesis of alloy can be complex |

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. This involves a holistic assessment of the synthetic route, from feedstock selection to reaction conditions and waste generation.

Key Green Chemistry Principles in Practice

Atom Economy and Waste Prevention: The principle of maximizing atom economy is best exemplified by the direct catalytic reductive amination of 2-amino-2-methyl-1-propanol with propanal. In this reaction, all atoms from the reactants are incorporated into the desired product, with water being the only theoretical byproduct. This approach is significantly superior to alternative routes like the N-alkylation with a propyl halide, which generates stoichiometric quantities of salt waste, lowering the atom economy and adding a downstream separation burden.

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation is inherently greener than employing stoichiometric reducing agents such as sodium borohydride. Catalysts are used in sub-stoichiometric amounts and can often be recovered and recycled for multiple batches, minimizing waste. researchgate.net In contrast, stoichiometric reagents are consumed in the reaction, leading to a significantly higher volume of chemical waste per unit of product.

Design for Energy Efficiency: A primary goal in green synthetic design is to reduce energy consumption by performing reactions at ambient temperature and pressure. The development of novel catalytic systems is crucial to achieving this. For example, noble metal catalysts often allow for much milder reaction conditions than traditional Raney Nickel. researchgate.netgoogle.com Future innovations, such as the use of active support materials, could further lower the energy requirements for the synthesis. azom.com

Utilization of Renewable Feedstocks: While many starting materials for amine synthesis are derived from petrochemicals, a greener long-term strategy involves sourcing them from renewable biomass. google.com For the synthesis of this compound, the propanal reactant could potentially be derived from bio-propanol. Research into the conversion of biomass-derived molecules like glucose into chemical building blocks is an active field that could provide sustainable pathways to precursors in the future. researchgate.net

The following table evaluates two potential synthetic routes for this compound against key green chemistry metrics.

Table 2: Green Chemistry Evaluation of Synthetic Routes

| Green Chemistry Metric | Route 1: Catalytic Reductive Amination | Route 2: N-Alkylation with Propyl Halide |

| Atom Economy | High (Byproduct is H₂O) | Low (Byproduct is halide salt) |

| Reagent Type | Catalytic (e.g., Pd/C, Raney Ni) | Stoichiometric (Base required) |

| Waste Generation | Minimal; catalyst can be recycled | High (Stoichiometric salt waste) |

| Energy Efficiency | Can be optimized for mild conditions with advanced catalysts | Often requires heating to drive reaction |

| Inherent Safety | Can be high with supported, non-pyrophoric catalysts | Use of alkyl halides and potentially strong bases |

| Overall "Greenness" | High | Low |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Propylamino Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy stands as a paramount tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atomic connectivity and the chemical environment of each atom within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 2-Methyl-2-(propylamino)propan-1-ol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

Based on the structure of this compound, the following proton and carbon environments are anticipated. The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 2-amino-2-methyl-1-propanol (B13486) and n-propylamine.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -OH | Variable (broad singlet) | s | 1H |

| -NH | Variable (broad singlet) | s | 1H |

| -CH₂- (propanol) | ~3.3 | s | 2H |

| -CH₂- (propyl) | ~2.5 | t | 2H |

| -CH₂- (propyl) | ~1.5 | sextet | 2H |

| -C(CH₃)₂ | ~1.1 | s | 6H |

| -CH₃ (propyl) | ~0.9 | t | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm, predicted) |

| -C (CH₃)₂ | ~55 |

| -C H₂OH | ~70 |

| -C H₂- (propyl, N-linked) | ~50 |

| -C H₂- (propyl, middle) | ~23 |

| -C H₃ (propyl) | ~11 |

| -C(C H₃)₂ | ~24 |

The singlet for the two methyl groups and the methylene (B1212753) group of the propanol (B110389) moiety in the ¹H NMR spectrum is a key indicator of the quaternary carbon to which they are attached. The triplet-sextet-triplet pattern is characteristic of a propyl group. The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

To unequivocally assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the propyl group: the triplet at ~2.5 ppm would show a cross-peak with the sextet at ~1.5 ppm, which in turn would show a cross-peak with the triplet at ~0.9 ppm. This confirms the -CH₂-CH₂-CH₃ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon signal at ~70 ppm would correlate with the proton signal at ~3.3 ppm, confirming the -CH₂OH group.

The protons of the gem-dimethyl groups (~1.1 ppm) showing a correlation to the quaternary carbon (~55 ppm), the -CH₂OH carbon (~70 ppm), and the N-linked methylene carbon of the propyl group (~50 ppm).

The protons of the N-linked methylene of the propyl group (~2.5 ppm) correlating with the quaternary carbon (~55 ppm) and the middle methylene carbon of the propyl group (~23 ppm).

The single bonds in this compound allow for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insight into the rotational barriers around the C-N and C-C bonds. For example, at very low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups if their magnetic environments become non-equivalent. However, at room temperature, rapid rotation would likely render them equivalent, resulting in a single sharp singlet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally determined value for unambiguous formula confirmation.

Calculated Exact Mass for this compound

| Formula | Ion | Calculated Mass (Da) |

| C₇H₁₇NO | [M+H]⁺ | 132.1383 |

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the elemental composition of C₇H₁₇NO. PubChem lists a computed exact mass of 131.131014166 Da for the neutral molecule. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the loss of a propyl radical to form an ion at m/z 88, or the loss of a CH₂OH group to form an ion at m/z 100.

Loss of a small neutral molecule: The loss of water (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to an ion at m/z 113.

Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure |

| 114 | [M-OH]⁺ |

| 100 | [M-CH₂OH]⁺ |

| 88 | [M-C₃H₇]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

The observation of these specific fragment ions in an MS/MS experiment would provide strong corroborating evidence for the proposed structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions, such as hydrogen bonding. For this compound, the spectra would be characterized by vibrations of its hydroxyl, secondary amine, and alkyl moieties.

Functional Group Identification:

The key functional groups in this compound are the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the propyl and methyl alkyl groups. Each of these groups exhibits characteristic vibrational frequencies.

O-H and N-H Stretching: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear as a weaker, sharper band in the same region, typically between 3300 and 3500 cm⁻¹. In Raman spectroscopy, the O-H stretch is often a weak and broad feature, while the N-H stretch may be more prominent.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and propyl groups are anticipated in the 2850-3000 cm⁻¹ region.

Bending Vibrations: The O-H bending vibration is expected to produce a band in the 1350-1450 cm⁻¹ range. The N-H bending vibration of the secondary amine typically appears around 1550-1650 cm⁻¹.

C-N and C-O Stretching: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region, while the C-O stretching of the primary alcohol should be visible in the 1000-1100 cm⁻¹ range.

Intermolecular Interactions:

The presence of both a hydroxyl group and a secondary amine group in this compound makes it a prime candidate for extensive intermolecular hydrogen bonding. These interactions significantly influence the vibrational frequencies. The broadness of the O-H stretching band is a hallmark of hydrogen bonding. The position and shape of both the O-H and N-H stretching bands can provide insights into the strength and nature of these interactions in the liquid or solid state. In dilute, non-polar solvents, where intermolecular hydrogen bonding is minimized, these bands would be expected to become sharper and shift to higher wavenumbers.

Table 1: Predicted FT-IR and Raman Peak Assignments for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak, broad) | Broadness indicates hydrogen bonding. |

| N-H Stretch | 3300-3500 (weak-medium) | 3300-3500 (medium) | Characteristic of secondary amines. |

| C-H Stretch (Aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) | From methyl and propyl groups. |

| N-H Bend | 1550-1650 (medium) | 1550-1650 (weak) | |

| C-H Bend | 1350-1470 (medium) | 1350-1470 (medium) | |

| C-O Stretch | 1000-1100 (strong) | 1000-1100 (weak) | Characteristic of primary alcohols. |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (medium) | |

| Note: These are predicted values based on characteristic group frequencies and data for analogous compounds. Actual experimental values may vary. |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as the salts of 2-amino-2-methyl-1-propanol, provides a strong basis for predicting its solid-state characteristics. researchgate.netmdpi.commdpi.com

Solid-State Structure Determination:

A successful crystallographic analysis of this compound would reveal detailed information about its molecular conformation, including bond lengths, bond angles, and torsion angles. The conformation of the propyl group and the relative orientation of the hydroxyl and amino groups would be of particular interest. It is expected that the molecule would adopt a conformation that minimizes steric strain between the bulky propyl and gem-dimethyl groups.

Hydrogen Bonding Networks:

In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can also participate as a donor and an acceptor. This would likely lead to the formation of complex three-dimensional hydrogen-bonded arrays. The analysis of similar amino alcohol crystal structures reveals that N-H···O and O-H···N hydrogen bonds are common and play a crucial role in the crystal packing. researchgate.netmdpi.commdpi.com The precise nature of this network, whether it forms chains, sheets, or more complex motifs, would be a key finding of a crystallographic study.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| C-C Bond Length | 1.52 - 1.54 Å | Typical for sp³-sp³ carbon bonds. |

| C-N Bond Length | 1.46 - 1.49 Å | Typical for an alkyl amine. |

| C-O Bond Length | 1.42 - 1.44 Å | Typical for a primary alcohol. |

| O-H···N H-bond Distance | 2.7 - 3.0 Å | Expected range for this type of H-bond. |

| N-H···O H-bond Distance | 2.8 - 3.1 Å | Expected range for this type of H-bond. |

| Note: These are predicted values based on data from structurally similar compounds. Actual experimental values would be determined by a single-crystal X-ray diffraction experiment. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Forms

This compound possesses a chiral center at the carbon atom bonded to the amino and hydroxymethyl groups, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these optically active forms.

Principles of Chiroptical Spectroscopy:

Chiral molecules interact differently with left and right circularly polarized light. CD spectroscopy measures this differential absorption, resulting in a CD spectrum with positive or negative peaks (Cotton effects). The sign and intensity of these peaks are characteristic of the absolute configuration of the chiral centers and the conformation of the molecule. For a pair of enantiomers, the CD spectra are mirror images of each other. libretexts.org

Application to this compound:

The direct measurement of the CD spectrum of the enantiomers of this compound would require their separation, for instance, by chiral chromatography. While no such data is readily available, it is possible to predict the general approach. The chromophores in this molecule, primarily the C-O and C-N bonds, absorb in the far-UV region. Therefore, CD measurements would likely be performed in this spectral range.

Alternatively, derivatization of the amino or hydroxyl group with a suitable chromophoric reagent can be employed to shift the CD signals to a more accessible wavelength range and enhance their intensity. nsf.govnih.govnih.gov For example, reaction with an aromatic isocyanate could form a carbamate (B1207046) with a strong UV chromophore, allowing for more sensitive chiroptical analysis. The sign of the observed Cotton effect in the derivative could then be correlated with the absolute configuration of the parent amino alcohol.

Table 3: Chiroptical Properties of this compound Enantiomers

| Property | (R)-enantiomer | (S)-enantiomer | Notes |

| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | The specific rotation is a characteristic physical property of a chiral compound. |

| Circular Dichroism | Expected to show a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. | Expected to show a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. | The sign of the Cotton effects would be opposite for the two enantiomers. |

| Note: The actual values and signs of optical rotation and CD signals would need to be determined experimentally. |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Propylamino Propan 1 Ol

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both basic and nucleophilic. This inherent reactivity is central to many of its chemical properties.

Like other amines, the secondary amine in 2-Methyl-2-(propylamino)propan-1-ol acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form a propylammonium salt. libretexts.orgnoaa.gov The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. The presence of two alkyl groups (propyl and the 2-methyl-1-propanol (B41256) group) increases the electron density on the nitrogen atom through the inductive effect, making it more basic than a primary amine. quora.com

The equilibrium for protonation can be represented as follows: CH₃CH₂CH₂NHC(CH₃)₂CH₂OH + H⁺ ⇌ CH₃CH₂CH₂N⁺H₂C(CH₃)₂CH₂OH

Table 1: Comparison of Basicity and Acidity of Related Functional Groups

| Functional Group | Example Compound | Approximate pKa of Conjugate Acid | General Trend |

|---|---|---|---|

| Secondary Amine | Diethylamine | 11.0 | More basic |

| Primary Amine | Ethylamine | 10.8 | ↓ |

| Ammonia | Ammonia | 9.2 | ↓ |

This table illustrates general trends in basicity. Actual values can vary based on molecular structure and solvent conditions.

The lone pair on the nitrogen atom allows the secondary amine to act as a nucleophile, attacking electron-deficient centers. libretexts.orgmsu.edu This leads to a variety of important chemical transformations.

Acylation: Secondary amines react with acylating agents like acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. byjus.com For this compound, this would result in the formation of an N-substituted amide. A challenge in the acylation of amino alcohols is achieving chemoselectivity, as the alcohol group can also be acylated to form an ester. However, under acidic conditions, the amine group is protonated, which suppresses its nucleophilicity and favors O-acylation. nih.gov Conversely, N-acylation can be favored under neutral or basic conditions. researchgate.net

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. msu.edu This reaction can be challenging to control in amino alcohols, as the hydroxyl group can also undergo etherification. google.com Selective N-alkylation of amino alcohols can be achieved using specific methods, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) or through hydrogen-borrowing catalysis. organic-chemistry.orgnih.gov Reductive amination with aldehydes in the presence of a reducing agent is another common method for N-alkylation. google.com

Condensation Reactions: Secondary amines react with carbonyl compounds such as aldehydes and ketones. The initial nucleophilic addition forms an unstable hemiaminal intermediate. For a secondary amine, this intermediate can then react further, often forming an enamine if an α-proton is available, or an aminal. wikipedia.org The reaction with a carbonyl compound that leads to the formation of a carbon-nitrogen double bond (an iminium ion in this case, due to the secondary amine) is a type of condensation reaction, typically driven by the removal of water. wikipedia.orgyoutube.com

As a base, the secondary amine functionality of this compound readily reacts with both inorganic and organic acids to form stable salts. noaa.govchemicalbook.com For instance, reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) would yield the corresponding propylammonium chloride or sulfate (B86663) salt. chemicalbook.comchemicalbook.com Salt formation is an exothermic process. noaa.gov

The presence of both a nitrogen and an oxygen atom with lone pairs allows this compound to act as a potential bidentate ligand in the formation of coordination complexes with metal ions. The nitrogen and oxygen atoms can donate their electron pairs to a metal center, forming a stable chelate ring. While specific studies on the coordination complexes of this particular compound are not prevalent in the literature, other similar amino alcohols and related structures, such as 8-quinolinol derivatives, are known to form stable complexes with various metals, including platinum(II) and cadmium. nih.govcore.ac.ukresearchgate.net

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound exhibits reactivity typical of primary alcohols, including esterification, etherification, and oxidation.

Esterification: In the presence of an acid catalyst, the primary alcohol can react with a carboxylic acid in a condensation reaction to form an ester, with the elimination of a water molecule. pressbooks.publibretexts.org This reaction is reversible. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more facile and often irreversible esterification.

Etherification: The formation of ethers from alcohols can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide. However, for amino alcohols, this can be complicated by competing N-alkylation. google.com Acid-catalyzed dehydration of primary alcohols can also produce symmetrical ethers, though this method is less controlled and can lead to elimination side reactions at higher temperatures. masterorganicchemistry.com More modern methods for the selective etherification of alcohols, including amino alcohols, utilize catalysts such as iron(III) or gold. acs.orgorganic-chemistry.org

Table 2: Representative Reagents for Functional Group Transformations

| Reaction Type | Functional Group | Reagent(s) | Product Type |

|---|---|---|---|

| Acylation | Secondary Amine | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Secondary Amine | Methyl Iodide (CH₃I) | Tertiary Amine |

| Esterification | Primary Alcohol | Acetic Acid (CH₃COOH) / H⁺ | Ester |

| Etherification | Primary Alcohol | 1. Sodium Hydride (NaH) 2. Ethyl Bromide (CH₃CH₂Br) | Ether |

The primary alcohol group in this compound can be oxidized. The product of the oxidation depends on the reagents and reaction conditions used.

Oxidation to Aldehyde: Partial oxidation of the primary alcohol yields the corresponding aldehyde, 2-methyl-2-(propylamino)propanal. This can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions, such as distilling the aldehyde as it forms to prevent further oxidation. A detailed study on the atmospheric degradation of the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) showed that 2-amino-2-methylpropanal (B8471781) was the major gas-phase product of its photo-oxidation. acs.orgwhiterose.ac.uk

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or an excess of an acidified solution of potassium dichromate (K₂Cr₂O₇), will oxidize the primary alcohol first to the aldehyde and then further to the corresponding carboxylic acid, 2-methyl-2-(propylamino)propanoic acid. This full oxidation typically requires heating the reaction mixture under reflux to ensure the intermediate aldehyde is fully converted. usn.no

Intramolecular Interactions and Cyclization Tendencies

The structure of this compound, featuring both a hydroxyl group and a secondary amine, allows for significant intramolecular interactions, primarily through hydrogen bonding. The proximity of the hydroxyl (-OH) and the amino (-NH) groups, separated by a flexible three-carbon chain, can facilitate the formation of a transient intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom, or vice-versa. The stability of such an interaction is influenced by the stereochemistry of the molecule and the solvent environment.

A key reactive tendency for amino alcohols is their propensity to undergo intramolecular cyclization. For N-substituted amino alcohols, this typically leads to the formation of cyclic amines. rsc.orgrsc.org In the case of this compound, an intramolecular dehydration reaction would be expected to yield a five-membered heterocyclic ring, specifically 1-propyl-3,3-dimethylazetidin-2-ol through an initial nucleophilic attack of the nitrogen on the carbinol carbon, or more plausibly, a six-membered ring under different conditions.

However, the most anticipated cyclization product would arise from an intramolecular nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group (e.g., by protonation under acidic conditions). Subsequent attack by the secondary amine would lead to the formation of a substituted morpholine (B109124) derivative, though this pathway is less direct than simple dehydration.

Catalytic studies on other α,ω-amino-alcohols have demonstrated that the reaction can be selectively steered towards either cyclic amines or amides. For N-substituted amino-alcohols, however, the formation of cyclic amines is often the sole observed outcome. rsc.org The addition of water has been shown to synergistically promote the formation of cyclic amines in some catalytic systems, potentially by facilitating the dehydration step via hydrogen bonding to a hemiaminal intermediate. rsc.org

Table 1: Potential Intramolecular Cyclization Products and Pathways

| Reactant | Conditions | Potential Intermediate | Potential Final Product | Ring Size |

| This compound | Dehydration (e.g., heat, acid catalyst) | Carbocation at C1 | 4,4-Dimethyl-1-propyl-1,2,3,4-tetrahydropyridine | 6 |

| This compound | Catalytic Dehydrogenation/ Hydrogen Transfer | Iminium ion | 5,5-Dimethyl-2-propylpiperidine | 6 |

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

To rigorously determine the mechanism of reactions involving this compound, such as its cyclization or oxidation, kinetic and isotopic labeling studies are indispensable tools.

Kinetic Studies: A kinetic analysis would involve monitoring the reaction rate while systematically varying the concentrations of the reactant, catalysts, and any other reagents. For a proposed cyclization reaction, this could involve tracking the disappearance of the amino alcohol or the appearance of the cyclic product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.govacs.org The determined rate law provides crucial information about the molecularity of the rate-determining step. For example, if the reaction is found to be first-order with respect to the amino alcohol and first-order with respect to an acid catalyst, it would suggest that the protonation of the alcohol is a key step in the reaction mechanism.

Isotopic Labeling Studies: The kinetic isotope effect (KIE) is a powerful technique for probing bond-breaking events in the rate-determining step of a reaction. To study the mechanism of C-H or O-H bond cleavage, specific hydrogen atoms in the this compound molecule can be replaced with deuterium (B1214612).

Deuterium Labeling at the Hydroxyl Group (C-OD): Comparing the reaction rate of the O-deuterated compound with the non-deuterated analog can reveal if the O-H bond is broken during the rate-limiting step. A significant primary KIE (kH/kD > 2) would support a mechanism where O-H bond cleavage is critical.

Deuterium Labeling at the α-Carbon (C1-D2): To investigate potential oxidation or elimination pathways involving the -CH2OH group, deuterium can be placed on the C1 carbon. The absence or presence of a KIE would help distinguish between different mechanistic possibilities.

Such KIE studies are crucial for interpreting complex catalytic cycles, including those in hydrogen auto-transfer reactions where C-H bond cleavage is often the turnover-limiting step. nih.gov

Computational Chemistry in Mechanistic Pathway Elucidation

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. For a molecule like this compound, methods such as Density Functional Theory (DFT) are invaluable for mapping out potential energy surfaces of proposed reaction pathways. chemrxiv.org

Transition State Analysis and Reaction Barrier Determination

A primary goal of computational mechanistic studies is to locate and characterize the transition state (TS) for each elementary step of a proposed reaction. The transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of a reaction step.

For the potential intramolecular cyclization of this compound, computational chemists would model the geometries of the reactant, potential intermediates, products, and the transition states connecting them. By calculating the energies of these structures, a complete energy profile for the reaction can be constructed. The energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡). A pathway with a lower activation energy is kinetically favored and more likely to be the operative mechanism.

Computational modeling has been successfully used to identify key stabilizing interactions, such as non-conventional C-H···O bonds, that selectively lower the energy of one transition state over another, thereby explaining the stereoselectivity of a reaction. chemrxiv.org

Table 2: Methodologies for Computational Analysis

| Analysis Type | Objective | Computational Method | Expected Output |

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G*, cc-pVTZ). | Optimized 3D coordinates, electronic energies. |

| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. | Geometry of the transition state, single imaginary frequency. |

| Frequency Calculation | Characterize stationary points as minima (reactants, products) or saddle points (TS); calculate zero-point vibrational energies (ZPVE) and thermal corrections. | Harmonic frequency analysis at the same level of theory as optimization. | Vibrational frequencies, confirmation of TS, thermodynamic data (enthalpy, Gibbs free energy). |

| Intrinsic Reaction Coordinate (IRC) | Confirm that a found transition state correctly connects the desired reactant and product. | IRC calculations following the minimum energy path from the TS. | A plot showing the energy profile connecting reactant, TS, and product. |

Solvent Effects on Reaction Mechanisms

The solvent can play a crucial role in chemical reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these effects, which is critical for accurately predicting reaction barriers and mechanisms in solution.

Two primary models are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and often provide a good first approximation of bulk solvent effects on the energetics of a reaction.

Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation. This approach is more computationally intensive but is necessary when specific solvent-solute interactions, such as hydrogen bonding, are critical to the reaction mechanism. For example, in the cyclization of an amino alcohol, explicit water molecules could be included to model their potential role in proton transfer or stabilizing a charged intermediate. rsc.org

By calculating the reaction energy profile in different solvent models (e.g., a non-polar solvent like cyclohexane (B81311) versus a polar protic solvent like ethanol), computational studies can predict how the reaction rate and even the mechanism might change with the solvent environment.

Applications of 2 Methyl 2 Propylamino Propan 1 Ol in Advanced Chemical Disciplines

Role as an Intermediate in Complex Organic Synthesis

The bifunctional nature of 2-Methyl-2-(propylamino)propan-1-ol makes it a valuable intermediate in the multi-step synthesis of more complex chemical structures. Its ability to undergo reactions at both the amino and hydroxyl groups provides synthetic chemists with a versatile tool for constructing intricate molecular architectures.

Precursor in the Synthesis of Local Anesthetics (e.g., Meprylcaine Hydrochloride)

A significant application of this compound is its role as a key precursor in the synthesis of the local anesthetic Meprylcaine. wikipedia.orgchemicalbook.com The synthesis involves the esterification of the primary alcohol group of this compound with benzoic acid or, more commonly, its more reactive derivative, benzoyl chloride. wikipedia.orgchemicalbook.com

The reaction is typically carried out by first treating this compound with a base, such as sodium hydroxide (B78521), to deprotonate the hydroxyl group, making it a more potent nucleophile. chemicalbook.com Subsequently, benzoyl chloride is added, leading to the formation of the benzoate (B1203000) ester, Meprylcaine. wikipedia.orgchemicalbook.com The final step often involves the formation of the hydrochloride salt by treating the Meprylcaine base with hydrochloric acid to improve its water solubility and stability for pharmaceutical applications. chemicalbook.com

Table 1: Synthesis of Meprylcaine from this compound

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| This compound | Benzoyl Chloride | Esterification | Meprylcaine |

Building Block for Nitrogen-Containing Heterocycles

The presence of both a nucleophilic secondary amine and a hydroxyl group in this compound makes it a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and functional materials. For instance, propargylamines, which can be synthesized from amines, are known intermediates for creating diverse heterocycles like oxazolidinones, thiazolidine-2-thiones, and imidazole-2-ones. researchgate.net While direct examples of this compound in these specific syntheses are not extensively documented in the provided results, its structural motifs are analogous to precursors used in such cyclization reactions.

Utilization in Controlled Radical Polymerization

In the field of polymer chemistry, precise control over the polymerization process is essential for creating materials with specific properties. Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers. This compound and its derivatives have found utility in a specific type of CRP known as Nitroxide-Mediated Polymerization (NMP).

Design and Synthesis of Nitroxide and Alkoxyamine Derivatives for Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. wikipedia.org This reversible termination process allows for the controlled growth of polymer chains, resulting in polymers with predictable molecular weights and low dispersity. The key components in NMP are alkoxyamines, which can thermally decompose to generate a propagating radical and a mediating nitroxide radical. wikipedia.org

While direct synthesis from this compound is not explicitly detailed, the structural elements of this compound are relevant to the design of nitroxides and alkoxyamine initiators. The synthesis of functionalized nitroxides and alkoxyamines is an active area of research to fine-tune the NMP process for different monomers and reaction conditions. ucsc.eduresearchgate.net For example, the development of α-hydrogen-containing nitroxides has been crucial for the successful polymerization of a wider range of monomers, including acrylates and acrylamides. ucsc.edu The core structure of this compound provides a scaffold that could be chemically modified to produce novel nitroxide or alkoxyamine structures.

Mechanistic Investigations of NMP Initiators Derived from this compound

The mechanism of NMP involves a dynamic equilibrium between active, propagating polymer chains and dormant, alkoxyamine-capped chains. The efficiency of an NMP initiator is determined by the rate of homolysis of the C-O bond in the alkoxyamine and the stability of the resulting nitroxide radical. wikipedia.org

Although specific mechanistic studies on initiators directly derived from this compound were not found, the general principles of NMP mechanism are well-understood. The "persistent radical effect" is a key phenomenon in NMP, where the stable nitroxide radical accumulates and favors recombination with the transient propagating radicals, thus controlling the polymerization. wikipedia.org Research in this area often involves synthesizing various alkoxyamines and studying their decomposition kinetics and their effectiveness in controlling the polymerization of different monomers. researchgate.netmdpi.com Such studies provide fundamental insights into the structure-property relationships of NMP initiators, and derivatives of compounds like this compound could be valuable candidates for such investigations.

Influence of Amino Alcohol Structure on Polymerization Kinetics and Polymer Microstructure

The bifunctional nature of amino alcohols, containing both a hydroxyl (-OH) and an amino (-NH) group, allows them to be incorporated into polymers such as poly(ester amide)s. The specific structure of the amino alcohol monomer can significantly influence the polymerization process and the final properties of the polymer.

Research into random amino-alcohol-based poly(ester amide)s synthesized through direct polycondensation has shown that the substitution pattern on the amino alcohol affects the reaction. wikipedia.org For instance, studies using the structurally similar compound 2-amino-2-methyl-propan-1-ol revealed that substituents near the amino group can create a "blocking effect," which can influence the efficiency of the polycondensation and the molecular weight of the resulting polymer. wikipedia.org

The structure of this compound, with methyl and propyl groups attached to the nitrogen-bearing carbon, would be expected to exert a considerable steric influence. This could affect the kinetics of polymerization reactions, potentially slowing the rate of chain growth compared to less hindered amino alcohols. Furthermore, the arrangement and distribution of ester and amide linkages along the polymer backbone, which are determined by the monomer structure, are critical in defining the polymer's thermal properties, crystallinity, and mechanical performance. wikipedia.org The development of elastomeric poly(ester amide)s has demonstrated that the choice of amino alcohol is a key factor in controlling the physical and mechanical properties of the final material. whiterose.ac.uk While direct studies on the polymerization of this compound are not prominent in the available literature, the principles established with analogous compounds suggest its structure would have a defining impact on the microstructure and properties of any resulting polymers.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms in amino alcohols possess lone pairs of electrons, making them excellent candidates for acting as ligands that can coordinate with transition metals to form catalytically active complexes. chemrxiv.orgnih.gov These complexes are utilized in a wide array of chemical transformations.

Asymmetric Catalysis Using Chiral Derivatives

Chiral amino alcohols are highly valuable scaffolds in the synthesis of ligands for asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. mdpi.comcolab.ws These ligands, when complexed with a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction.

Numerous studies have demonstrated the effectiveness of chiral amino alcohol ligands in various catalytic processes:

Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes prepared with chiral β-amino alcohols, such as (1S,2R)-1-amino-2-indanol, have proven to be efficient catalysts for the asymmetric reduction of ketones and imines, yielding products with high enantiomeric excess. rsc.orgresearchgate.net The rigidity of the ligand's structure is often crucial for achieving high selectivity. rsc.org

Enantioselective Addition: Chiral amino alcohols are effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, a key reaction for creating chiral secondary alcohols. bldpharm.com

While the development of chiral ligands is a robust field of research, specific studies detailing the synthesis and application of chiral derivatives of this compound in asymmetric catalysis are not documented in the available research. However, the established success of other chiral amino alcohols underscores the potential of its chiral variants for such applications.

Transition Metal Complexation and Catalytic Activity

Amino alcohols can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation can enhance the stability and modify the reactivity of the metal complex. Transition metal complexes featuring such ligands are instrumental in various catalytic reactions. chemrxiv.orgbeilstein-journals.org The catalytic activity is influenced by factors such as the electronic properties of the ligand, the nature of the metal, and the coordination geometry. nih.gov For example, nickel complexes with specific phosphine-phenolate ligands have been used for propylene (B89431) polymerization. quora.com

Investigation in Carbon Dioxide (CO₂) Capture Technologies

One of the most promising areas of application for this compound is in carbon dioxide (CO₂) capture, where its structure as a sterically hindered amine offers significant advantages over conventional amine absorbents.

Performance as a Sterically Hindered Amine in CO₂ Absorption

A sterically hindered amine is a primary or secondary amine where the amino group is attached to a carbon atom that bears bulky substituents. colab.ws In this compound, the amino group is bonded to a tertiary carbon, and it is a secondary amine, placing it firmly in this category. This steric hindrance is key to its performance in CO₂ capture. mdpi.com

Compared to conventional amines like monoethanolamine (MEA), sterically hindered amines (SHAs) like the closely related 2-amino-2-methyl-1-propanol (B13486) (AMP) exhibit several superior properties:

High CO₂ Loading Capacity: Due to the instability of the carbamate (B1207046) formed upon reaction with CO₂, SHAs can theoretically achieve a 1:1 stoichiometric absorption ratio (1 mole of CO₂ per mole of amine), whereas non-hindered primary amines are typically limited to a 0.5 ratio. colab.wsrsc.org At a pressure of 5 bar, AMP can reach a CO₂ loading of 0.83 mol CO₂/mol amine, significantly higher than MEA's 0.6 mol CO₂/mol amine under similar conditions. lookchem.com

Lower Energy of Regeneration: The carbamate formed with SHAs is less stable, meaning that less energy (heat) is required to break the amine-CO₂ bond and regenerate the solvent for reuse. nih.govnih.gov The heat of absorption for AMP is lower than that of MEA, which translates to lower regeneration energy costs. lookchem.comchemicalbook.com A techno-economic analysis showed that an AMP-based capture process could have a 25.6% lower reboiler duty than an MEA-based one. nih.gov

Resistance to Degradation: SHAs generally show higher resistance to thermal degradation compared to conventional amines. bldpharm.com

The table below, based on data for the benchmark sterically hindered amine AMP, illustrates the performance advantages over the conventional amine MEA.

Table 1: Comparative Performance of AMP (Sterically Hindered Amine) vs. MEA (Conventional Amine) in CO₂ Capture

| Parameter | 2-Amino-2-methyl-1-propanol (AMP) | Monoethanolamine (MEA) | Reference |

|---|---|---|---|

| Amine Type | Sterically Hindered Primary Amine | Non-hindered Primary Amine | colab.wsrsc.org |

| Max. CO₂ Loading (mol CO₂/mol amine at 5 bar, 40°C) | 0.83 | 0.60 | lookchem.com |

| Max. CO₂ Loading (mol CO₂/mol amine at 1 bar, 40°C) | 0.65 | 0.44 | lookchem.com |

| Regeneration Energy | Lower | Higher | nih.govnih.gov |

| Absorption Rate | Slower | Faster | lookchem.comnih.gov |

Although this compound is a secondary amine, its performance characteristics are expected to align closely with those of AMP, offering high loading capacity and favorable regeneration energetics.

Mechanistic Studies of CO₂-Amine Interactions (e.g., Zwitterion and Termolecular Mechanisms)

The reaction between CO₂ and alkanolamines is generally understood to proceed via two primary mechanisms: the zwitterion mechanism and the termolecular mechanism.

Zwitterion Mechanism: This is a two-step process. First, the amine acts as a nucleophile and attacks the carbon atom of CO₂, forming a zwitterionic intermediate (R¹R²NH⁺COO⁻). colab.ws In the second step, a base (B), which can be another amine molecule, water, or a hydroxide ion, deprotonates the zwitterion to form a stable carbamate (R¹R²NCOO⁻).

Step 1: R¹R²NH + CO₂ ⇌ R¹R²NH⁺COO⁻ (Zwitterion formation) Step 2: R¹R²NH⁺COO⁻ + B ⇌ R¹R²NCOO⁻ + BH⁺ (Deprotonation)

Termolecular Mechanism: This mechanism proposes that the reaction occurs in a single step where a molecule of amine, a molecule of CO₂, and a base collide simultaneously to form the carbamate directly, bypassing the zwitterion intermediate.

Table of Compounds Mentioned

Regeneration and Degradation Characteristics in CO₂ Capture Systems

There is no available data from scientific studies on the regeneration efficiency, thermal stability, or oxidative degradation pathways specifically for this compound when used as a solvent in CO₂ capture systems. Research in this area has concentrated on primary and secondary amines like 2-Amino-2-methyl-1-propanol (AMP), for which regeneration temperatures and degradation products have been identified. nih.govrsc.orgusn.no For instance, studies on AMP indicate that its regeneration is influenced by temperature, with an optimal range identified for maximizing efficiency while minimizing degradation. nih.gov The degradation of AMP, both thermal and oxidative, has been shown to yield specific byproducts such as 4,4-dimethyl-2-oxazolidinone and acetone. usn.nonih.gov However, how the presence of a propyl group on the nitrogen atom in this compound would alter these characteristics remains uninvestigated in the available literature.

Exploration in Biochemical and Enzymatic Systems

Similarly, a comprehensive search of biochemical and enzymatic literature yielded no specific studies on the interactions or utility of this compound.

Screening for Interactions with Oxidoreductases and Other Enzymes

There are no published records of this compound being screened for its interaction with oxidoreductases or any other class of enzymes. Therefore, its potential as an enzyme inhibitor, modulator, or substrate is currently unknown.

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Propylamino Propan 1 Ol

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Knowledge Gaps Regarding 2-Methyl-2-(propylamino)propan-1-ol

Current academic understanding of this compound is primarily based on its structural classification and the known reactivity of its functional groups: a sterically hindered secondary amine and a primary alcohol. Direct and extensive peer-reviewed studies on this specific molecule are limited. Much of the current knowledge is extrapolated from research on its parent compound, 2-Amino-2-methyl-1-propanol (B13486) (AMP), a widely used industrial chemical. nih.govnih.govchemicalbook.com

What is Known:

Synthesis: The synthesis of this compound can be inferred from general organic chemistry principles and established methods for N-alkylation of amino alcohols. nih.govbeilstein-journals.org A likely route involves the reductive amination of a suitable carbonyl compound with propylamine (B44156) or the direct alkylation of 2-Amino-2-methyl-1-propanol with a propyl halide or other propylating agent.

Physicochemical Properties: Basic physicochemical properties have been computed and are available in chemical databases. nih.gov These properties are essential for predicting its behavior in various chemical processes.

Knowledge Gaps:

Detailed Reaction Kinetics and Mechanisms: There is a significant lack of published data on the specific reaction kinetics and mechanistic pathways for reactions involving this compound.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are not widely available in the public domain, which hinders a deeper understanding of its three-dimensional structure and bonding.

Specific Applications: While the applications of AMP are well-documented, the unique benefits or drawbacks of the N-propyl substitution in this compound for specific applications have not been thoroughly investigated. For instance, its efficacy as a corrosion inhibitor or in CO2 capture, areas where AMP is utilized, remains to be quantified. nih.gov

Biological Activity: There is a lack of research into the potential biological activities of this specific compound.

Emerging Research Avenues and Potential Applications in Advanced Chemical Science

The structural features of this compound suggest several promising avenues for future research and potential applications in advanced chemical science.

Asymmetric Catalysis: Chiral amino alcohols are crucial ligands in asymmetric catalysis. researchgate.net Future research could explore the synthesis of chiral versions of this compound and their application as catalysts or ligands in stereoselective transformations, potentially offering unique selectivity due to the steric hindrance around the nitrogen atom.

Pharmaceutical Scaffolding: The amino alcohol moiety is a common feature in many biologically active molecules. The N-propyl group can modulate lipophilicity and metabolic stability. Therefore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical candidates.

Functional Materials: The presence of both a hydroxyl and an amino group allows for its incorporation into polymers, potentially imparting unique properties such as improved thermal stability, adhesion, or basicity. Research into its use as a monomer or a modifying agent in polymer chemistry is a viable future direction.

Corrosion Inhibition: Given that its parent compound, AMP, is used as a corrosion inhibitor, investigating the efficacy of this compound in this capacity is a logical next step. google.com The longer alkyl chain could enhance its surface-active properties and potentially offer improved corrosion protection for various metals.

CO2 Capture Solvents: The development of efficient solvents for carbon dioxide capture is a critical area of research. nih.gov The properties of N-substituted amines are being explored to optimize absorption capacity and regeneration energy. Theoretical and experimental studies on the CO2 absorption-desorption characteristics of this compound could reveal its potential in this environmentally significant application.

Broader Impact of Research on this compound on Organic Synthesis, Catalysis, and Materials Science

Focused research on this compound has the potential to contribute significantly to several key areas of chemistry.

Organic Synthesis: A deeper understanding of the reactivity and synthetic utility of this compound would expand the toolbox available to synthetic organic chemists. Its bifunctional nature, with a sterically encumbered secondary amine and a primary alcohol, offers opportunities for the construction of complex molecular architectures. The development of efficient and selective synthetic routes to this and related N-substituted amino alcohols would be a valuable contribution. nih.govbeilstein-journals.org

Catalysis: Should chiral variants of this compound prove to be effective ligands in asymmetric catalysis, it could lead to the development of new and more efficient catalytic systems for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net

Materials Science: In materials science, the incorporation of functional molecules like this compound into polymers or onto surfaces can lead to materials with tailored properties. Research in this area could result in the development of new coatings, adhesives, or functional polymers with enhanced performance characteristics. Its potential as a corrosion inhibitor could lead to more durable and long-lasting metallic materials. google.com

Q & A

Q. What are the established synthetic pathways for 2-methyl-2-(propylamino)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination:

React 2-methyl-2-nitropropan-1-ol with propylamine in the presence of a reducing agent (e.g., LiAlH4 or H₂/Pd).

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

For nucleophilic substitution:

React 2-methyl-2-bromopropan-1-ol with excess propylamine in anhydrous THF under reflux (60°C, 12 hours).

Neutralize with HCl and extract using dichloromethane .

Key Considerations: